molecular formula C15H14O4S B14456148 4-Propanoylphenyl benzenesulfonate CAS No. 67474-05-9

4-Propanoylphenyl benzenesulfonate

Cat. No.: B14456148
CAS No.: 67474-05-9
M. Wt: 290.3 g/mol
InChI Key: LWQKPVCREQFLME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Propanoylphenyl benzenesulfonate is an organic compound that belongs to the class of aromatic sulfonates It is characterized by the presence of a propanoyl group attached to a phenyl ring, which is further connected to a benzenesulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Propanoylphenyl benzenesulfonate typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts acylation of benzene derivatives using propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). This reaction introduces the propanoyl group onto the phenyl ring. Subsequently, the sulfonation of the resulting compound can be achieved using fuming sulfuric acid (oleum) to introduce the benzenesulfonate group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization or distillation may be employed to obtain high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

4-Propanoylphenyl benzenesulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the propanoyl group to an alcohol or other reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃/H₂SO₄) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzenesulfonic acids, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

4-Propanoylphenyl benzenesulfonate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Propanoylphenyl benzenesulfonate involves its interaction with specific molecular targets. The sulfonate group can act as an electrophile, facilitating reactions with nucleophiles. Additionally, the propanoyl group may participate in hydrogen bonding or other interactions with biological molecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonic acid: A simpler sulfonate compound with similar reactivity but lacking the propanoyl group.

    4-Acylphenyl benzenesulfonates: Compounds with different acyl groups (e.g., acetyl, butanoyl) attached to the phenyl ring.

Uniqueness

4-Propanoylphenyl benzenesulfonate is unique due to the presence of both the propanoyl and benzenesulfonate groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds .

Properties

CAS No.

67474-05-9

Molecular Formula

C15H14O4S

Molecular Weight

290.3 g/mol

IUPAC Name

(4-propanoylphenyl) benzenesulfonate

InChI

InChI=1S/C15H14O4S/c1-2-15(16)12-8-10-13(11-9-12)19-20(17,18)14-6-4-3-5-7-14/h3-11H,2H2,1H3

InChI Key

LWQKPVCREQFLME-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC=C(C=C1)OS(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.